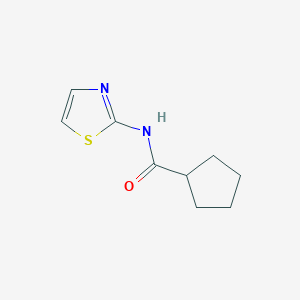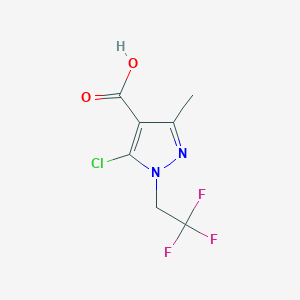![molecular formula C16H13N3O5S B2710553 3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid CAS No. 438622-93-6](/img/structure/B2710553.png)
3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including an amino group (-NH2), a carboxylic acid group (-COOH), and a carbamoyl group (-CONH2). It also features a thieno[2,3-b]pyridine core, which is a bicyclic structure consisting of a thiophene ring fused with a pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and a bicyclic core. The exact structure would depend on the positions of these groups on the thieno[2,3-b]pyridine ring .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions. The amino group could act as a nucleophile in substitution reactions, the carbamoyl group could participate in reactions with acids or bases, and the carboxylic acid group could undergo reactions typical for carboxylic acids, such as esterification .Applications De Recherche Scientifique
Chemical Synthesis and Methodology Development
Research on thieno[2,3-d]pyrimidines has established new methods for preparing esters and amides of thieno[2,3-d]pyrimidine-6-carboxylic acids, potentially applicable to thieno[2,3-b]pyridine derivatives for expanding the synthetic toolbox available to chemists working with similar compounds (Santilli, Kim, & Wanser, 1971). These methodologies could facilitate the synthesis of new drugs or materials with enhanced properties.
Electrosynthesis and Functional Group Transformations
Electrochemical reduction of pyridine derivatives, including those with carboxylic acid functionalities, has been explored for its potential in synthesizing reduced or modified pyridine compounds, offering a green chemistry approach to synthesizing new derivatives (Nonaka, Kato, Fuchigami, & Sekine, 1981). This research could provide insights into developing novel electrochemical methods for functionalizing or modifying thieno[2,3-b]pyridine derivatives.
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative activities of thieno[2,3-b]pyridine derivatives have been a focus of research, indicating potential applications in developing new antibacterial and anticancer agents. For example, synthesis and evaluation of tumor cell growth inhibition by methyl 3-amino-6-[(hetero)arylethynyl]thieno[3,2-b]pyridine-2-carboxylates revealed structure-activity relationships and effects on cell cycle and apoptosis, suggesting their utility in cancer research (Queiroz et al., 2011). These studies underscore the potential of thieno[2,3-b]pyridine derivatives in medicinal chemistry, specifically in designing new therapeutic agents.
Supramolecular Chemistry and Material Science
The development of supramolecular structures based on pyridine derivatives, including those with carboxylic acid functionalities, suggests applications in material science and nanotechnology. Research into the supramolecular adducts of 4-dimethylaminopyridine and carboxylic acids constructed by classical H-bonds and various noncovalent interactions (Fang et al., 2020) highlights the potential of thieno[2,3-b]pyridine derivatives in forming complex structures for applications in molecular recognition, sensing, and materials engineering.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-amino-2-[(4-methoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O5S/c1-24-8-4-2-7(3-5-8)18-14(21)12-11(17)9-6-10(16(22)23)13(20)19-15(9)25-12/h2-6H,17H2,1H3,(H,18,21)(H,19,20)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSALYRHGOIGDHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(tert-butyl)phenyl]-1lambda~6~,2,3,4-benzothiatriazine-1,1(2H)-dione](/img/structure/B2710473.png)
![3-(3,5-dimethylphenyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2710477.png)
![3-[6-(3,4-dihydroisoquinolin-2(1H)-yl)-6-oxohexyl]-2-hydroxyquinazolin-4(3H)-one](/img/structure/B2710479.png)
![N-benzyl-N-(3,5-dimethylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2710481.png)
![7-isopropyl-1,3-dimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2710482.png)


![N-{5-acetyl-6-[(E)-2-(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexenyl)ethenyl]-2-oxo-2H-pyran-3-yl}-4-chlorobenzenecarboxamide](/img/structure/B2710488.png)

![1-[(4-Fluorophenyl)methyl]-5-hydrazinyl-3-methylpyrazole-4-carbonitrile](/img/structure/B2710491.png)
![tert-butyl N-{3-[2-(benzyloxy)-4-formylphenoxy]propyl}carbamate](/img/structure/B2710492.png)
![5-chloro-2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2710493.png)